5-(4-Bromo-2-methylphenyl)isoxazol-3-amine
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Overview
Description
5-(4-Bromo-2-methylphenyl)isoxazol-3-amine is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of a bromine atom and a methyl group attached to the phenyl ring, making it a substituted isoxazole derivative .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-2-methylphenyl)isoxazol-3-amine typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave-assisted conditions, which leads to the formation of 5-substituted isoxazoles . Another approach involves the use of tert-butyl nitrite or isoamyl nitrite to facilitate the one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The use of metal-free synthetic routes is preferred to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions .
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromo-2-methylphenyl)isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
5-(4-Bromo-2-methylphenyl)isoxazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-Bromo-2-methylphenyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the isoxazole ring .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)isoxazol-3-amine: Similar structure but with a methoxy group instead of a bromine atom.
3-Aminoisoxazole: A structural isomer with the amino group at a different position.
5-(4-Bromophenyl)isoxazol-3-amine: Similar structure but without the methyl group.
Uniqueness
5-(4-Bromo-2-methylphenyl)isoxazol-3-amine is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring.
Properties
Molecular Formula |
C10H9BrN2O |
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Molecular Weight |
253.09 g/mol |
IUPAC Name |
5-(4-bromo-2-methylphenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C10H9BrN2O/c1-6-4-7(11)2-3-8(6)9-5-10(12)13-14-9/h2-5H,1H3,(H2,12,13) |
InChI Key |
IEDMLCCUAHLXNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C2=CC(=NO2)N |
Origin of Product |
United States |
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